molecular formula C16H15NO2 B13115474 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

Cat. No.: B13115474
M. Wt: 253.29 g/mol
InChI Key: NUUWZSKXFKJMTP-UHFFFAOYSA-N
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Description

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features a pyridine ring attached to an indene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific combination of a pyridine ring and an indene carboxylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-(pyridin-3-ylmethyl)-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)15-8-13-4-3-11(7-14(13)9-15)6-12-2-1-5-17-10-12/h1-5,7,10,15H,6,8-9H2,(H,18,19)

InChI Key

NUUWZSKXFKJMTP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CC3=CN=CC=C3)C(=O)O

Origin of Product

United States

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